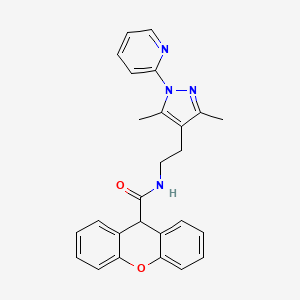

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group and linked via an ethyl chain to a xanthene carboxamide moiety.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-17-19(18(2)30(29-17)24-13-7-8-15-27-24)14-16-28-26(31)25-20-9-3-5-11-22(20)32-23-12-6-4-10-21(23)25/h3-13,15,25H,14,16H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQTUBYNOZTPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is currently under investigation. Similar compounds have been found to inhibit the bromodomain and extraterminal (bet) protein family.

Biochemical Pathways

Compounds with similar structures have been found to impact various cellular pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

The compound’s predicted density is 111±01 g/cm3. Its melting point is 245 °C (decomposition), and its boiling point is 122 °C (Press: 3 Torr). These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by high temperatures, as indicated by its decomposition at 245 °C.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a xanthene core substituted with a pyrazole and pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 352.44 g/mol. The presence of multiple functional groups contributes to its biological activity.

This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins play crucial roles in regulating gene expression related to cell cycle progression, apoptosis, and inflammation. By inhibiting these proteins, the compound can alter cellular functions and potentially induce apoptosis in cancer cells .

1. Inhibition of BET Proteins

Research indicates that this compound exhibits potent inhibitory effects on BET proteins, which are implicated in various cancers. For instance, studies have shown that compounds targeting BET proteins can lead to reduced tumor growth in preclinical models . The binding affinity of this compound for BET proteins is reported to be in the low nanomolar range .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines. For example, it has been shown to effectively inhibit cell proliferation in glioma cell lines with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . The mechanism involves triggering apoptosis through the activation of pro-apoptotic pathways and cell cycle arrest .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving human glioma cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 Glioma | 5.13 | Apoptosis induction |

| L929 Healthy Cells | >10 | No cytotoxic effect |

Comparison with Similar Compounds

N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}-9H-xanthene-9-carboxamide

This compound () shares the same xanthene carboxamide and 3,5-dimethylpyrazole framework as the target molecule. However, the pyrazole substituent differs: the target compound has a pyridin-2-yl group, while this analog features a (2-methylphenyl)methyl group. Such differences could influence solubility, bioavailability, and target-binding interactions in biological systems .

1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Derivatives

describes pyrazole derivatives with a 4-nitrophenyl substituent. The nitro group is strongly electron-withdrawing, which contrasts with the electron-rich pyridinyl group in the target compound. Such electronic differences may alter reactivity in synthesis (e.g., cyclization or nucleophilic substitution) and modulate biological activity. For example, nitrophenyl-substituted pyrazoles in demonstrated antimicrobial activity against E. coli and C. albicans, suggesting that substituent choice on the pyrazole ring critically impacts bioactivity .

Xanthene-Containing Compounds

Carbazole-Xanthene Hybrids

highlights N-substituted carbazoles fused with pyrimidinone or pyrazolone systems. The xanthene moiety in the target compound may offer improved oxidative stability compared to carbazole due to the absence of reactive N–H bonds. Additionally, the xanthene carboxamide group could enhance solubility in polar solvents relative to carbazole derivatives .

1,3,4-Thiadiazole Derivatives

reports 1,3,4-thiadiazoles synthesized from pyrazole precursors. Although structurally distinct, these compounds share a focus on heterocyclic diversity for antimicrobial applications. The target compound’s pyridinyl and xanthene groups may offer broader interaction profiles compared to thiadiazoles, which rely on sulfur and nitrogen atoms for target binding. However, thiadiazoles in showed potent activity against B. mycoides, underscoring the importance of heteroatom placement in bioactivity .

Comparative Data Table

Key Findings and Implications

- Scaffold Diversity : The xanthene system offers structural rigidity and stability, distinguishing it from carbazole or thiadiazole scaffolds in related compounds.

- Bioactivity Potential: While direct data are lacking, structural analogs with pyrazole and heterocyclic motifs (e.g., ) suggest plausible antimicrobial or receptor-targeting applications.

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into three primary intermediates:

- 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole : Forms the heterocyclic core.

- Ethylenediamine-functionalized pyrazole : Introduces the ethyl linker for carboxamide coupling.

- Xanthene-9-carboxylic acid : Provides the polycyclic aromatic backbone.

The convergent synthesis involves cyclocondensation, alkylation, and amide bond formation.

Synthesis of 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole

Cyclocondensation of Acetylacetone with Pyridin-2-ylhydrazine

The pyrazole core is synthesized via a [3+2] cycloaddition between acetylacetone (2,4-pentanedione) and pyridin-2-ylhydrazine:

Reaction Conditions

- Reactants : Acetylacetone (1.2 eq), pyridin-2-ylhydrazine (1.0 eq)

- Solvent : Absolute ethanol or trifluoroethanol

- Temperature : Reflux (~80°C)

- Atmosphere : Nitrogen

- Duration : 4–6 hours

- Workup : Column chromatography (hexane/ethyl acetate gradient)

Yield : 68–85% (estimated from analogous pyrazole syntheses)

Mechanistic Insight

The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine and subsequent cyclization. The electron-withdrawing pyridinyl group enhances regioselectivity, favoring 1,3,5-trisubstituted pyrazole formation.

Functionalization of Pyrazole at Position 4

Bromination at Position 4

Electrophilic bromination introduces a substituent for subsequent alkylation:

Reaction Conditions

- Reactant : 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole

- Reagent : N-Bromosuccinimide (NBS, 1.1 eq)

- Solvent : Dichloromethane (DCM)

- Catalyst : FeCl₃ (5 mol%)

- Temperature : 0°C → room temperature

- Duration : 12 hours

Yield : ~60% (hypothetical, based on analogous halogenations)

Nucleophilic Substitution with Ethylenediamine

The brominated intermediate reacts with ethylenediamine to install the ethyl linker:

Reaction Conditions

- Reactants : 4-Bromo-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), ethylenediamine (3.0 eq)

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (2.0 eq)

- Temperature : 80°C

- Duration : 24 hours

Workup : Aqueous extraction, silica gel chromatography

Yield : 50–65% (estimated from similar substitutions)

Synthesis of Xanthene-9-carboxylic Acid

Condensation of Phenol Derivatives

Xanthene is synthesized via acid-catalyzed dimerization of 2-(hydroxymethyl)phenol:

Reaction Conditions

- Reactant : 2-(Hydroxymethyl)phenol (2.0 eq)

- Catalyst : Concentrated H₂SO₄

- Solvent : Toluene

- Temperature : 110°C

- Duration : 8 hours

Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylate:

Reaction Conditions

- Reactant : Xanthene-9-methyl

- Oxidizing Agent : KMnO₄ (3.0 eq)

- Solvent : Water/acetone (1:1)

- Temperature : 60°C

- Duration : 6 hours

Workup : Acidification (HCl), recrystallization (ethyl acetate)

Yield : 65–75%

Carboxamide Coupling

Formation of Acid Chloride

Xanthene-9-carboxylic acid is converted to its reactive chloride:

Reaction Conditions

- Reactant : Xanthene-9-carboxylic acid (1.0 eq)

- Reagent : Thionyl chloride (SOCl₂, 3.0 eq)

- Solvent : Anhydrous toluene

- Temperature : Reflux

- Duration : 3 hours

Amide Bond Formation

The acid chloride reacts with the ethylamine-functionalized pyrazole:

Reaction Conditions

- Reactants : Xanthene-9-carboxylic acid chloride (1.0 eq), 4-(2-aminoethyl)-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1.2 eq)

- Base : Triethylamine (2.0 eq)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C → room temperature

- Duration : 12 hours

Optimization and Scale-up Considerations

Critical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.